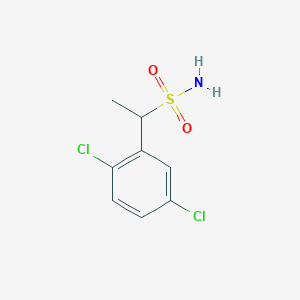![molecular formula C7H14N2 B13641600 (1R,5S)-8-methyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13641600.png)
(1R,5S)-8-methyl-3,8-diazabicyclo[3.2.1]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,5S)-8-methyl-3,8-diazabicyclo[3.2.1]octane is a nitrogen-containing heterocyclic compound. This compound is part of the 8-azabicyclo[3.2.1]octane family, which is known for its interesting biological activities and applications in various fields such as chemistry, biology, and medicine .
Méthodes De Préparation
The synthesis of (1R,5S)-8-methyl-3,8-diazabicyclo[3.2.1]octane can be achieved through several methods. One common approach involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This method often starts with an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Another approach involves the desymmetrization process starting from achiral tropinone derivatives . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
(1R,5S)-8-methyl-3,8-diazabicyclo[3.2.1]octane undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
Applications De Recherche Scientifique
This compound has significant potential in scientific research due to its unique structure and biological activities. In chemistry, it is used as a key synthetic intermediate in the total synthesis of various target molecules . In biology and medicine, it has been studied for its potential pharmacological properties, including its role as a precursor to tropane alkaloids, which are known for their therapeutic effects . Additionally, it has applications in the development of new synthetic methodologies and the synthesis of bioactive molecules .
Mécanisme D'action
The mechanism of action of (1R,5S)-8-methyl-3,8-diazabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. As a member of the tropane alkaloid family, it may exert its effects by binding to and modulating the activity of certain receptors or enzymes in the body . The exact molecular targets and pathways involved can vary depending on the specific biological context and the compound’s structural modifications.
Comparaison Avec Des Composés Similaires
(1R,5S)-8-methyl-3,8-diazabicyclo[3.2.1]octane can be compared with other similar compounds in the 8-azabicyclo[3.2.1]octane family. Some of these similar compounds include (1R,5S)-3-azabicyclo[3.2.1]octane hydrochloride and (1R,5S)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl hydroxy (phenyl)acetate hydrochloride . These compounds share a similar bicyclic structure but may differ in their substituents and specific biological activities. The uniqueness of this compound lies in its specific stereochemistry and the presence of the diazabicyclo moiety, which contributes to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C7H14N2 |
|---|---|
Poids moléculaire |
126.20 g/mol |
Nom IUPAC |
(1S,5R)-8-methyl-3,8-diazabicyclo[3.2.1]octane |
InChI |
InChI=1S/C7H14N2/c1-9-6-2-3-7(9)5-8-4-6/h6-8H,2-5H2,1H3/t6-,7+ |
Clé InChI |
OFNWMZRPXFBZPX-KNVOCYPGSA-N |
SMILES isomérique |
CN1[C@@H]2CC[C@H]1CNC2 |
SMILES canonique |
CN1C2CCC1CNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)hydrazine](/img/structure/B13641522.png)

![1-[1-(Methylamino)cyclopropyl]ethanone](/img/structure/B13641533.png)










